Receptor Selectivity: SR14150 versus Buprenorphine and SR16835
SR14150 demonstrates 20‑fold selectivity for NOP receptors over μ‑opioid receptors (Ki = 1.4–1.5 nM at NOP vs. 30 nM at MOP) [1][2]. This selectivity profile is inverted relative to the clinically used buprenorphine, which exhibits 50‑fold selectivity for MOP over NOP, and distinct from the structurally related SR16835, which binds NOP with Ki = 11.4 nM [3].
| Evidence Dimension | NOP vs. MOP receptor selectivity ratio |
|---|---|
| Target Compound Data | 20‑fold selective for NOP over MOP (Ki_NOP = 1.4–1.5 nM; Ki_MOP = 29.9–30 nM) |
| Comparator Or Baseline | Buprenorphine: 50‑fold selective for MOP over NOP; SR16835: Ki_NOP = 11.4 nM (binding data only) |
| Quantified Difference | SR14150 selectivity ratio = 20 (NOP‑selective); buprenorphine selectivity ratio = 0.02 (MOP‑selective). SR14150 exhibits ~8‑fold higher NOP affinity than SR16835. |
| Conditions | Competition binding assays on membranes from CHO cells stably expressing human NOP and MOP receptors |
Why This Matters
For researchers requiring a NOP‑preferring tool compound with minimal MOP‑mediated on‑target effects (e.g., constipation, respiratory depression), SR14150 provides a distinctly different receptor occupancy profile than MOP‑biased ligands like buprenorphine.
- [1] Khroyan TV, Zaveri NT, Polgar WE, et al. Activities of mixed NOP and μ‑opioid receptor ligands. Br J Pharmacol. 2008;153(3):609‑619. View Source
- [2] Khroyan TV, Polgar WE, Orduna J, et al. Comparison of the antinociceptive and antirewarding profiles of novel bifunctional nociceptin receptor/μ‑opioid receptor ligands: implications for therapeutic applications. J Pharmacol Exp Ther. 2009;331(3):954‑964. View Source
- [3] Khroyan TV, Polgar WE, Orduna J, et al. Differential effects of nociceptin/orphanin FQ (NOP) receptor agonists in acute versus chronic pain: studies with bifunctional NOP/μ receptor agonists in the sciatic nerve ligation chronic pain model in mice. J Pharmacol Exp Ther. 2011;339(2):687‑693. View Source
